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molecular formula C7H8ClN B104755 2-Chloro-4-methylaniline CAS No. 615-65-6

2-Chloro-4-methylaniline

Cat. No. B104755
M. Wt: 141.6 g/mol
InChI Key: XGYLSRFSXKAYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943165B2

Procedure details

A suspension of 2-chloro-4-methyl aniline (10.1 mL, 11.63 g, 82.1 mmol) in 64 mL water and 60 mL 12 N HCl was cooled to −5° C. (internal temperature) and stirred with a mechanical stirrer. A solution of sodium nitrite (8.26 g, 119.7 mmol) in 56 mL water was added over 30 minutes. The solution became more clear but some solid remained. The mixture was stirred at −5° C. for 20 minutes and then cooled to −10° C. A solution of tin(II) chloride dihydrate (53.60 g, 237.6 mmol) in 36 mL 12 N HCl was added dropwise over 30 minutes while maintaining an internal temperature of −5 to −10° C. The resulting pinkish-brown mixture was stirred at −5 to −10° C. for 2 hours and then filtered cold through a pre-chilled fritted glass funnel. The collected solids were washed with cold 1% ethanol in ether (100 mL) followed by cold ether (500 μL) and air dried for 30 minutes. After drying in vacuo, the desired product was obtained as a very pale yellow crystalline solid (7.76 g, 49%). 1H NMR δ (300 MHz, CDCl3) δ 10.09 (bs, 2H), 7.89 (s, 1H), 7.25 (dd, 1H, Jm=1.2 Hz), 7.13 (dd, 1H, Jo=8.4 Hz, Jm=1.2 Hz), 7.02 (d, 1H, Jo=8.4 Hz), 2.24 (s, 3H); MS (CI) m/z 157/159.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
solvent
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three
Name
Quantity
36 mL
Type
solvent
Reaction Step Three
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>O.Cl>[ClH:1].[Cl:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)C
Name
Quantity
64 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
8.26 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
56 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
53.6 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
36 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −5° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature of −5 to −10° C
STIRRING
Type
STIRRING
Details
The resulting pinkish-brown mixture was stirred at −5 to −10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered cold through a pre-chilled fritted glass funnel
WASH
Type
WASH
Details
The collected solids were washed with cold 1% ethanol in ether (100 mL)
CUSTOM
Type
CUSTOM
Details
dried for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=CC(=C1)C)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.76 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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